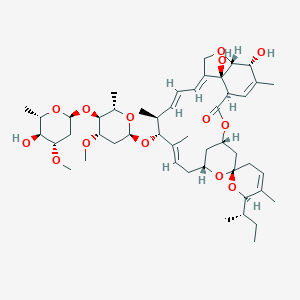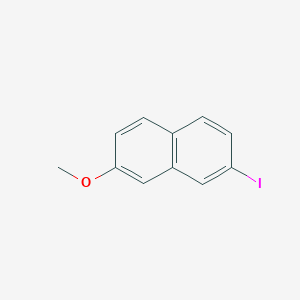
2-Iodo-7-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-7-methoxynaphthalene, also known as IAMN, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. IAMN is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-Iodo-7-methoxynaphthalene involves the formation of a covalent bond between the compound and the target molecule. The iodine atom in 2-Iodo-7-methoxynaphthalene reacts with the target molecule, resulting in the formation of an iodoalkane intermediate. The intermediate then undergoes a nucleophilic attack by the target molecule, forming a covalent bond between 2-Iodo-7-methoxynaphthalene and the target molecule.
Effets Biochimiques Et Physiologiques
2-Iodo-7-methoxynaphthalene has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2-Iodo-7-methoxynaphthalene has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-Iodo-7-methoxynaphthalene has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS and has a low cytotoxicity, making it suitable for use in live cell imaging experiments. Additionally, 2-Iodo-7-methoxynaphthalene is a versatile compound that can be used for a variety of applications, including drug discovery and protein-ligand interaction studies. However, 2-Iodo-7-methoxynaphthalene has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the use of 2-Iodo-7-methoxynaphthalene in scientific research. One area of interest is the development of new drugs that target specific proteins using 2-Iodo-7-methoxynaphthalene as a ligand. Additionally, 2-Iodo-7-methoxynaphthalene could be used in combination with other probes to study complex biological processes, such as oxidative stress and apoptosis. Further research is also needed to optimize the synthesis method for 2-Iodo-7-methoxynaphthalene and to improve its solubility in aqueous solutions.
Conclusion
2-Iodo-7-methoxynaphthalene is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying a variety of biological processes, including oxidative stress, cytochrome P450 activity, and protein-ligand interactions. While there are some limitations to its use, 2-Iodo-7-methoxynaphthalene has significant potential for the development of new drugs and for the study of complex biological systems.
Méthodes De Synthèse
The synthesis of 2-Iodo-7-methoxynaphthalene involves the reaction of 2-naphthol with iodine and potassium hydroxide in the presence of dimethyl sulfoxide (DMSO). The reaction produces 2-Iodo-7-methoxynaphthalene as a yellow crystalline powder with a yield of approximately 50%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-Iodo-7-methoxynaphthalene has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2-Iodo-7-methoxynaphthalene is also used as a substrate for the measurement of cytochrome P450 activity. Additionally, 2-Iodo-7-methoxynaphthalene has been used as a ligand for the development of new drugs and as a tool for studying protein-ligand interactions.
Propriétés
Numéro CAS |
128542-48-3 |
|---|---|
Nom du produit |
2-Iodo-7-methoxynaphthalene |
Formule moléculaire |
C11H9IO |
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
2-iodo-7-methoxynaphthalene |
InChI |
InChI=1S/C11H9IO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 |
Clé InChI |
ZCTZDZKAMWOSHC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=C2)I |
Synonymes |
Naphthalene, 2-iodo-7-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



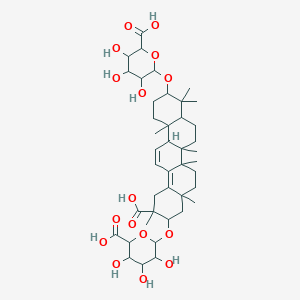
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
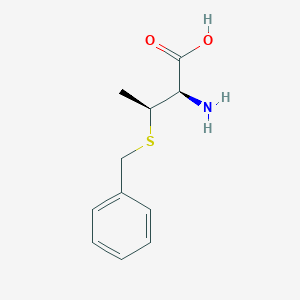
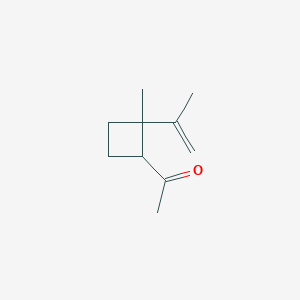
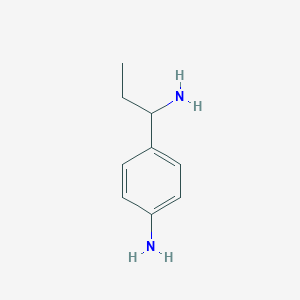
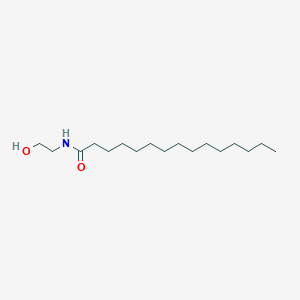
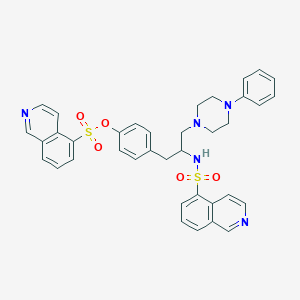
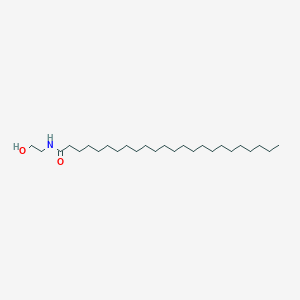
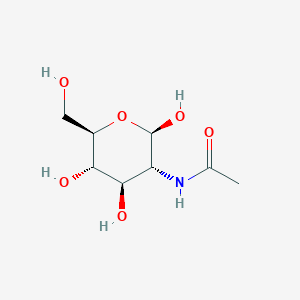
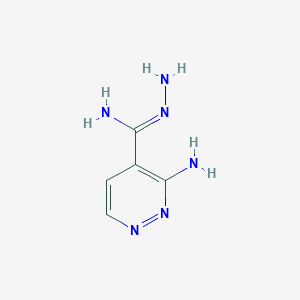
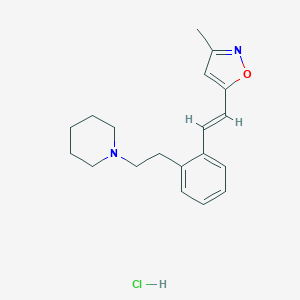
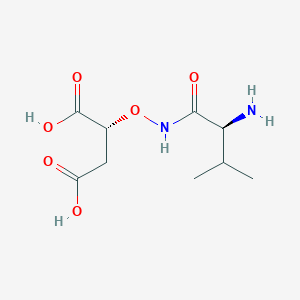
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
